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Compound of Interest

Compound Name: 1,3-Distearoyl-2-oleoylglycerol

Cat. No.: B142862 Get Quote

An Application Note and Protocol for the Analysis of Triacylglycerols by HPLC-MS

Introduction
Triacylglycerols (TAGs) are the primary components of natural fats and oils, playing crucial

roles in energy storage and cellular metabolism. The detailed characterization of TAG species

is vital in various fields, including nutrition, food science, and the development of therapeutics

targeting lipid metabolism. The immense structural diversity of TAGs, which differ by their

constituent fatty acid chain lengths, degree of unsaturation, and positional isomerism

(regioisomerism), presents a significant analytical challenge.[1]

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has

emerged as a powerful and indispensable tool for comprehensive TAG analysis.[2] This

technique combines the high-resolution separation capabilities of reversed-phase HPLC, which

separates TAGs based on their polarity and hydrophobicity, with the sensitivity and specificity of

mass spectrometry for detection and structural elucidation.[3][4] Ionization methods like

Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are

commonly employed, as the non-polar nature of TAGs makes them suitable for these

techniques.[5] Tandem mass spectrometry (MS/MS) further enables the identification of fatty

acid constituents through characteristic fragmentation patterns.[6][7]

This document provides a detailed protocol for the separation and identification of intact

triacylglycerols from biological and food samples using a reversed-phase HPLC-MS method.
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Sample Preparation
Accurate and reproducible sample preparation is critical for reliable TAG analysis. The following

protocol is a general guideline for the extraction and preparation of TAGs from oil or fat

samples.

Materials:

Isopropanol (HPLC Grade)

Chloroform (HPLC Grade)

Methanol (HPLC Grade)

Vortex mixer

Ultrasonic bath[8]

Centrifuge

Syringe filters (0.2 µm, PTFE)

Autosampler vials

Protocol:

Sample Weighing/Measurement: Accurately weigh approximately 20 mg of the fat sample or

pipette 20 µL of the oil sample into a glass tube.[5]

Solvent Addition: Add 10 mL of isopropanol or a 2:1 (v/v) mixture of chloroform:methanol.[5]

For direct analysis of oils, dissolving 0.5 µL of oil in 1.5 mL of methanol can also be effective.

[8]

Dissolution: Vigorously mix the sample using a vortex mixer for 1 minute to ensure complete

dissolution.

Sonication: Place the sample in an ultrasonic bath for 5-10 minutes to facilitate complete

dissolution and extraction.[8]
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Dilution (if necessary): For concentrated samples, perform a serial dilution with the same

solvent to bring the TAG concentration within the linear range of the detector. A starting

concentration of 10 mg/mL is often used.[1]

Clarification: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble

material.

Filtration: Carefully transfer the supernatant to an autosampler vial through a 0.2 µm PTFE

syringe filter to remove any remaining particulate matter.

Storage: The sample is now ready for injection. If not analyzed immediately, store at -20°C to

prevent degradation.

HPLC-MS Instrumentation and Parameters
The following tables outline the instrumental conditions for a general-purpose reversed-phase

HPLC-MS method for TAG analysis. A C18 column is widely used for this application.[2] For

enhanced separation of complex isomers, a C30 column may be employed.[9]

Table 1: High-Performance Liquid Chromatography (HPLC) Parameters

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.researchgate.net/publication/7622037_Quantitation_of_triacylglycerols_in_plant_oils_using_HPLC_with_APCI-MS_evaporative_light-scattering_and_UV_detection
https://www.researchgate.net/publication/229913683_Analysis_of_triacylglycerols_in_refined_edible_oils_by_isocratic_HPLC-ESI-MS
https://pmc.ncbi.nlm.nih.gov/articles/PMC8502232/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Setting

Column
Reversed-Phase C18, 150 mm x 2.1 mm, 2.6

µm particle size[9]

Mobile Phase A
Acetonitrile:Water (60:40) with 10 mM

Ammonium Formate[9]

Mobile Phase B
Isopropanol:Acetonitrile (90:10) with 10 mM

Ammonium Formate[9]

Flow Rate 0.2 - 0.5 mL/min[9]

Column Temperature 30°C[9]

Injection Volume 5 - 10 µL[8][9]

Gradient Program 0-3 min, 30% B

3-8 min, 30% to 43% B

8-9 min, 43% to 50% B

9-18 min, 55% to 90% B

18-27 min, 90% to 99% B

27-32 min, hold at 99% B

32-35 min, return to 30% B (re-equilibration)

Table 2: Mass Spectrometry (MS) Parameters
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Parameter APCI Setting ESI Setting

Ionization Mode Positive Positive

Corona Current 4.0 µA[8] N/A

Spray Voltage 3.6 kV[8] 4.1 kV[9]

Vaporizer Temp. 450°C[8] N/A

Source Temp. 90°C[8] 300°C[9]

Sheath/Cone Gas Nitrogen Nitrogen

Cone Gas Flow 50 L/hr[8] 15 (arbitrary units)[9]

Desolvation Gas Flow 600 L/hr[8] 32 (arbitrary units)[9]

Mass Range m/z 300 - 1200 m/z 300 - 1200

Adduct Ion [M+H]⁺ or [M+NH₄]⁺ [M+NH₄]⁺ or [M+Na]⁺

MS/MS Scan
Collision-induced dissociation

(CID)

Collision-induced dissociation

(CID)

Collision Energy
30 - 45 eV (optimized per

compound)

35 eV (optimized per

compound)[9]

Data Presentation
Quantitative analysis of TAGs is performed by integrating the peak areas from the extracted ion

chromatograms of their respective adduct ions. The elution order in reversed-phase

chromatography is generally determined by the equivalent carbon number (ECN), calculated as

CN - 2xDB, where CN is the total number of carbon atoms in the fatty acyl chains and DB is the

total number of double bonds.[1]

Table 3: Common Triacylglycerols and their Mass Information

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10048091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10048091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8502232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10048091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10048091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8502232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10048091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8502232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10048091/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8502232/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8502232/
https://www.researchgate.net/publication/7622037_Quantitation_of_triacylglycerols_in_plant_oils_using_HPLC_with_APCI-MS_evaporative_light-scattering_and_UV_detection
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b142862?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Triacylglyce
rol
(Abbreviati
on)

Fatty Acid
Compositio
n

Molecular
Formula

[M+H]⁺
(m/z)

[M+NH₄]⁺
(m/z)

[M+Na]⁺
(m/z)

Trilaurin

(LaLaLa)

12:0 / 12:0 /

12:0
C₃₉H₇₄O₆ 639.55 656.58 661.53

Trimyristin

(MyMyMy)

14:0 / 14:0 /

14:0
C₄₅H₈₆O₆ 723.65 740.68 745.63

Tripalmitin

(PPP)

16:0 / 16:0 /

16:0
C₅₁H₉₈O₆ 807.74 824.77 829.72

Tristearin

(SSS)

18:0 / 18:0 /

18:0
C₅₇H₁₁₀O₆ 891.84 908.87 913.82

Triolein

(OOO)

18:1 / 18:1 /

18:1
C₅₇H₁₀₄O₆ 885.79 902.82 907.77

Trilinoleni

(LnLnLn)

18:3 / 18:3 /

18:3
C₅₇H₉₂O₆ 873.70 890.73 895.68

Palmitoyl-

oleoyl-olein

(POO)

16:0 / 18:1 /

18:1
C₅₅H₁₀₂O₆ 859.77 876.80 881.75

Stearoyl-

oleoyl-olein

(SOO)

18:0 / 18:1 /

18:1
C₅₇H₁₀₆O₆ 887.81 904.84 909.79

Visualizations
Diagrams created with Graphviz help to visualize the experimental process and the principles

of analysis.

Figure 1: General Experimental Workflow for HPLC-MS Analysis of TAGs
Figure 2: Principle of TAG Fragmentation in MS/MS
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The HPLC-MS method detailed in this application note provides a robust and sensitive platform

for the comprehensive analysis of triacylglycerols. By combining high-resolution

chromatographic separation with mass spectrometric detection, this protocol enables the

accurate identification and quantification of numerous TAG species in complex mixtures. The

flexibility in choosing columns, mobile phases, and ionization sources allows for the adaptation

of the method to specific analytical needs, from routine screening of edible oils to in-depth

lipidomic studies in biomedical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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